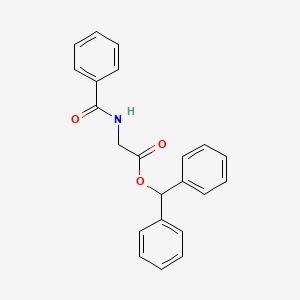

Benzhydryl 2-benzamidoacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzhydryl 2-benzamidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-20(16-23-22(25)19-14-8-3-9-15-19)26-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACGMAIGMLWORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294451 | |

| Record name | benzhydryl 2-benzamidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3312-89-8 | |

| Record name | NSC96705 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzhydryl 2-benzamidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzhydryl 2 Benzamidoacetate and Its Advanced Derivatives

Classical and Established Synthetic Routes

Traditional synthetic methods for constructing benzamidoacetate frameworks have historically relied on robust and well-understood reactions like esterification, amidation, and N-alkylation. These strategies form the foundation for producing the core structure of these compounds.

The formation of the ester and amide bonds is fundamental to the synthesis of benzamidoacetates and related structures like benzamidolactates. Amide bond formation, a dateless transformation, is traditionally achieved by activating the carboxylic acid group of a benzoyl precursor, which can then react with an amine. unimi.it Common activation strategies involve converting the carboxylic acid into more reactive acyl chlorides or anhydrides. unimi.it Alternatively, a wide array of coupling reagents are employed to facilitate the condensation between a carboxylic acid and an amine, a method that has been successfully scaled for industrial applications. unimi.it

Esterification, the formation of the ester linkage, can be accomplished through several pathways. One direct approach is the Fischer esterification, involving the reaction of a carboxylic acid with an alcohol under acidic catalysis. However, for more complex substrates, direct condensation can be challenging. ucl.ac.uk Modern catalytic methods for both amidation and esterification have gained traction due to their efficiency and milder reaction conditions. ucl.ac.uk For instance, organocatalytic cross-coupling reactions of aldehydes with activating reagents like N-hydroxyimides can produce active intermediates that are converted into esters or amides in a one-pot process. nih.gov Another innovative approach involves the use of dimethyl sulfate (B86663) to mediate the conversion of amides into esters, overcoming the low reactivity of the amide's C-N bond without the need for transition metals. researchgate.net This method has shown broad substrate scope, including amides derived from various carboxylic acids and amino acid substrates with stereocenters. researchgate.net

| Method | Description | Key Features | Reference |

| Classical Coupling | Activation of carboxylic acids (e.g., to acyl chlorides) followed by reaction with amines or alcohols. | Robust, well-established, but can generate stoichiometric by-products. | unimi.it |

| Organocatalytic Cross-Coupling | Reaction of aldehydes with activating reagents to form intermediates for amidation/esterification. | Utilizes readily available starting materials in a one-pot process. | nih.gov |

| Dimethyl Sulfate-Mediation | Activation of amide C–N bonds using dimethyl sulfate to facilitate conversion to esters. | Transition-metal-free, efficient, and cost-effective for a wide range of substrates. | researchgate.net |

| Catalytic Direct Condensation | Use of catalysts (e.g., boron-based) for the direct reaction of carboxylic acids and amines. | High atom economy, milder conditions compared to thermal condensation. | ucl.ac.uk |

N-alkylation is a key step for introducing diversity into the benzamidoacetate scaffold by attaching substituents to the amide nitrogen. This transformation is central to creating derivatives with tailored properties. Research into the synthesis of N-protected α,α-diamino carboxylic esters often begins with a precursor like methyl 2-azido-2-benzamidoacetate. doaj.orgresearchgate.netunesp.brunesp.br This precursor contains a good leaving group (the azido (B1232118) group), which can be displaced by a nucleophile. unesp.br

The N-alkylation reaction is then carried out between this precursor and a suitable amine-containing compound, such as 1H-1,2,4-triazole-3-amine. doaj.orgresearchgate.netunesp.brunesp.br The regioselectivity of this reaction is a critical consideration, as the amine may have multiple nucleophilic sites. researchgate.netunesp.br Theoretical studies using methods like Density Functional Theory (DFT) have been employed to predict and explain the observed regioselectivity, ensuring the alkylation occurs at the desired nitrogen atom. doaj.orgresearchgate.netunesp.br Various activation methods can be used to promote the reaction, including conventional heating in the presence of a base like triethylamine, phase transfer catalysis, and microwave irradiation, with the latter often providing the highest yields in significantly reduced reaction times. unesp.br

| Activation Method | Reagents/Conditions | Yield | Time | Reference |

| Conventional (Base) | Triethylamine, Acetonitrile, Room Temperature | 82% | 5 hours | unesp.br |

| Phase Transfer Catalysis | K2CO3, BTBA, DMF, Room Temperature | 90% | 4 hours | unesp.br |

| Microwave Irradiation | K2CO3, BTBA on Silica (B1680970), 500 W | 92% | 10 minutes | unesp.br |

Modern and Stereoselective Synthetic Approaches

The demand for enantiomerically pure compounds has driven the development of advanced synthetic methods that offer precise control over the three-dimensional arrangement of atoms. These stereoselective strategies are paramount for creating structurally defined benzhydryl 2-benzamidoacetate derivatives.

Achieving stereocontrol is a central theme in modern organic synthesis. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for applications where biological activity is dependent on stereochemistry. A general and highly effective approach for synthesizing α-amino acids involves the catalytic enantioselective reduction of precursor ketones using a chiral (S)-oxazaborolidine catalyst. organic-chemistry.org This method provides access to a wide range of natural and unnatural α-amino acids with high enantiomeric excess. organic-chemistry.org

Diastereoselective synthesis, which controls the formation of stereoisomers in molecules with multiple chiral centers, is equally important. Rhodium(III)-catalyzed C-H activation provides a route to δ-lactams from acrylamide (B121943) derivatives and unactivated alkenes with good diastereoselectivity. nih.gov Similarly, zinc-catalyzed (4+4) cyclocondensation of donor-acceptor cyclopropanes with anthranils delivers polycyclic benzazocines with exclusive diastereoselectivity. rsc.org Other notable methods include the palladium-catalyzed cycloaddition of benzoxazinanones with sulfur ylides to produce trifluoromethyl-substituted indolines with high diastereoselectivity. organic-chemistry.org These advanced catalytic systems enable the construction of complex heterocyclic scaffolds from simple, readily available starting materials. nih.govmdpi.com

Organometallic reagents are powerful tools in organic synthesis, capable of forming new carbon-carbon bonds with high efficiency. archive.orgchemicalnote.com The benzhydryl group, a key structural motif in the target compound, can be introduced using specialized organometallic reagents like benzhydryllithium (BzhLi) and benzhydrylmagnesiate. mdpi.comnih.gov These reagents can be added to electrophiles such as 2-pyridones to create C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones. mdpi.comnih.gov

The synthesis of benzhydryllithium is typically achieved by reacting diphenylmethane (B89790) with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. mdpi.com The resulting organolithium species is highly reactive and can engage in nucleophilic addition reactions. mdpi.com The regioselectivity of these additions can often be controlled by the substituents present on the electrophilic substrate. mdpi.comnih.gov These organometallic additions provide a direct route to incorporating the bulky and structurally significant benzhydryl moiety into various molecular frameworks. mdpi.com

| Reagent | Precursor | Conditions | Application | Reference |

| Benzhydryllithium (BzhLi) | Diphenylmethane | n-BuLi, Anhydrous THF, 0 °C | Addition to 2-pyridones | mdpi.com |

| Benzhydrylmagnesiate | Diphenylmethane, n-BuLi, MgCl2 | Anhydrous THF | Addition to 2-pyridones | mdpi.comnih.gov |

| Grignard Reagents (RMgX) | Haloalkanes/Haloarenes | Mg, Dry Ether | General C-C bond formation | chemicalnote.com |

Radical reactions offer a unique and powerful alternative for constructing cyclic molecules, including the heterocyclic cores of advanced derivatives. libretexts.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. rsc.org Radical-mediated cyclizations are particularly effective for forming 5- and 6-membered rings. libretexts.org

The general strategy involves the generation of a radical species, which then undergoes an intramolecular cyclization by adding to an unsaturated bond (like an alkene or alkyne) within the same molecule. libretexts.org For instance, an iminyl radical can be generated from a cycloketone oxime ester; this radical can then rearrange and add to an alkene, initiating a cyclization cascade to form complex polycyclic structures. nih.gov Another approach involves the visible-light-mediated cyclization of α-brominated amide-tethered alkylidenecyclopropanes, which proceeds through a halogen atom transfer process to generate a radical that subsequently cyclizes to form benzazepine derivatives. rsc.org These methods provide efficient access to diverse nitrogen-containing heterocyclic systems, which are common frameworks for advanced lactam derivatives. rsc.orgbeilstein-journals.org

Catalytic Systems for this compound Synthesis

The synthesis of this compound is fundamentally a Fischer-Speier esterification, a reaction that is typically catalyzed by acids. The general reaction is as follows:

2-Benzamidoacetic Acid + Benzhydrol ⇌ this compound + Water

Given the reactants, both Brønsted and Lewis acids, as well as enzymatic catalysts, can be considered for promoting this transformation.

Brønsted Acid Catalysis

Strong Brønsted acids are common catalysts for esterification. For the synthesis of this compound, catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are viable options. operachem.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed using a Dean-Stark apparatus. operachem.com

Table 1: Examples of Brønsted Acid Catalyzed Esterification of Hippuric Acid

| Alcohol | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Cyclohexanol | p-TsOH | Toluene | Reflux, Dean-Stark | 96% | operachem.com |

| Ethanol | H₂SO₄ | Anhydrous Ethanol | Reflux, 2 hours | 95% | operachem.com |

Lewis Acid Catalysis

Lewis acids can also effectively catalyze esterification reactions. For sterically hindered alcohols like benzhydrol, Lewis acids such as titanium tetrachloride (TiCl₄) and iron(III) acetylacetonate (B107027) have been shown to be effective catalysts for esterification with carboxylic acids. mdpi.comresearchgate.net These catalysts coordinate to the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack. A study on the TiCl₄-assisted direct esterification of phenylacetic acid with diphenylmethanol (B121723) yielded benzhydryl phenylacetate (B1230308) in 67% yield after 10 hours. mdpi.com This suggests that similar conditions could be applied to the synthesis of this compound.

Table 2: Example of Lewis Acid Catalyzed Esterification of Diphenylmethanol

| Carboxylic Acid | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Phenylacetic Acid | TiCl₄ | Hexane | Not specified | 67% | mdpi.com |

| Mandelic Acid | Iron(III) acetylacetonate | Not specified | Not specified | Not specified | researchgate.net |

Enzymatic Catalysis

Enzymatic catalysis offers a greener alternative for ester synthesis, often proceeding under milder conditions with high selectivity. Lipases and proteases are known to catalyze the esterification of N-acyl amino acids. d-nb.infonih.govresearchgate.net For instance, Celite-immobilized protease from Aspergillus oryzae has been used to synthesize N-Cbz-L-aspartyl-sec-butyl ester with a high diastereomeric excess. researchgate.net This approach could potentially be adapted for the synthesis of this compound, offering advantages in terms of reduced side reactions and easier purification.

Table 3: Examples of Enzyme-Catalyzed Esterification of N-protected Amino Acids

| N-protected Amino Acid | Alcohol | Enzyme | Yield | Reference |

| N-Cbz-L-Tyrosine | sec-Butanol | Alcalase | 65% | researchgate.net |

| N-Cbz-L-Tyrosine | sec-Butanol | PPL | 57% | researchgate.net |

Photocatalysis

A more recent development in ester synthesis involves photocatalysis. A method for the synthesis of diphenylmethanol esters has been reported using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tert-butyl nitrite (B80452) (TBN) as a catalyst system under blue light irradiation. patsnap.com While this was demonstrated for the reaction of diphenylmethane and a carboxylic acid, it points towards the potential of photoredox catalysis in the formation of benzhydryl esters.

Reaction Mechanisms and Chemical Transformations of Benzhydryl 2 Benzamidoacetate

Mechanistic Investigations of Formation Reactions

The synthesis of benzhydryl 2-benzamidoacetate and its derivatives often involves the coupling of a benzhydryl-containing moiety with an amino acid or a related precursor. One common approach is the reaction of a carboxylic acid with hydroxylamine (B1172632), which can proceed through a carboxylic acid halide or a lower alkyl carboxylate intermediate. google.com The mechanism involves the nucleophilic attack of hydroxylamine on the activated carboxyl group. google.com For instance, the reaction can be carried out in pyridine (B92270) or a lower alkanol like methanol (B129727) or ethanol. google.com When a carboxylic acid halide is used, the reaction is typically performed in pyridine with hydroxylamine hydrochloride. google.com Alternatively, if a C1-C3 lower alkoxy group is the leaving group, the reaction is conducted in an alkanol solution or suspension with hydroxylamine hydrochloride. google.com

Another synthetic route involves the N-alkylation of a suitable precursor. For example, the synthesis of a related compound, methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate, was achieved through the N-alkylation of methyl 2-azido-2-benzamidoacetate. researchgate.net

Elucidation of Chemical Transformation Pathways

The this compound scaffold serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of diverse molecular structures.

The functional groups of this compound allow for a range of derivatization reactions. The amide and ester functionalities can be subjected to various interconversions. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then be further functionalized.

The benzhydryl group, while often serving as a protecting group, can also influence the reactivity of the molecule due to its steric bulk. cuni.cz In some cases, the benzhydryl group itself can be the site of chemical modification. For example, the phenyl rings of the benzhydryl group can be substituted with various functional groups such as alkyl, alkoxy, or halogen atoms. google.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Ester Hydrolysis | LiOH, THF/MeOH | Carboxylic Acid | googleapis.com |

| Amide Bond Formation | HATU, TEA, DMF | Peptide/Amide | googleapis.com |

| N-Alkylation | Diisopropylethylamine, Acetone | N-Alkylate | researchgate.net |

A significant application of this compound derivatives is in the synthesis of cyclic compounds, particularly diketopiperazines (DKPs). cuni.cznih.gov DKPs are a class of cyclic dipeptides with a wide range of biological activities. nih.gov The formation of the DKP ring often involves an intramolecular condensation reaction. cuni.cz For instance, a practical, solvent-free approach involves the thermal silica (B1680970) gel-mediated deprotection of a Boc-protected dipeptide precursor, followed by intramolecular condensation to form the DKP. cuni.cz

The benzhydryl group can play a crucial role in these cyclization reactions, influencing the stereochemical outcome. cuni.cz For example, in the synthesis of bridged diketopiperazines, the bulky benzhydryl group can direct the stereochemistry of the reaction. cuni.cz

| Reactant Type | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Boc-protected dipeptide | Thermal, silica gel | Diketopiperazine | cuni.cz |

| DKP alkoxyamine with 1,1-disubstituted alkene | Heating | Diazabicyclo[3.2.2]nonane | cuni.cz |

| DKP alkoxyamine with α-methylcinnamyl group | Heating | 6-exo-trig cyclization products | cuni.cz |

| DKP alkoxyamine with homoallyl acceptor | Heating | Diazabicyclo[4.2.2]decane | cuni.cz |

Stereochemical Control and Regioselectivity in Chemical Processes

The stereochemistry and regioselectivity of reactions involving this compound and its derivatives are critical for the synthesis of specific target molecules. The presence of chiral centers and bulky substituents like the benzhydryl group can significantly influence the outcome of chemical transformations. google.comcuni.cz

In radical cyclization reactions leading to bridged diketopiperazines, the stereoselectivity can be influenced by the protecting groups on the nitrogen atoms of the DKP ring. cuni.cz For example, in the formation of a diazabicyclo[4.2.2]decane ring system, a notable diastereoselectivity was observed, which was rationalized by the steric influence of the protecting groups. cuni.cz The major diastereomer formed was the one where the TEMPO unit points away from the nearest N-Bn group. cuni.cz

The choice of reagents and reaction conditions can also play a pivotal role in controlling the stereochemical and regiochemical outcomes of these reactions.

Advanced Structural Characterization and Spectroscopic Analysis of Benzhydryl 2 Benzamidoacetate Compounds

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For Benzhydryl 2-benzamidoacetate, both ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of each atom and the connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. Based on data from analogous structures like N-methyl-L-alanine benzhydryl ester, the characteristic chemical shifts can be predicted. The ten protons of the two phenyl rings on the benzhydryl group would likely appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. A key singlet peak, corresponding to the methine proton of the benzhydryl group (CHPh₂), is anticipated around δ 4.8 ppm. The protons of the acetate (B1210297) and benzamide (B126) moieties will also have characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for the carbonyl carbons of the ester and amide groups are expected. Drawing parallels from N-methyl-L-alanine benzhydryl ester, the ester carbonyl (COO) would likely resonate around 174 ppm, while the benzhydryl carbon (CPh₂) would appear near 143 ppm. The carbon of the methine group (CHPh₂) is expected around 57 ppm. Studies on other amino acid derivatives show that the chemical shifts of carbonyl carbons can be influenced by solvent polarity and hydrogen bonding interactions. mdpi.com

A detailed assignment of the predicted NMR signals for this compound, based on data from analogous compounds, is presented below.

¹H and ¹³C NMR Data for Structurally Similar Compounds

| Assignment | **¹H Chemical Shift (δ, ppm)*** | **¹³C Chemical Shift (δ, ppm)*** |

|---|---|---|

| Benzhydryl Aromatic Protons | 7.3–7.5 (m) | - |

| Benzhydryl Methine Proton | 4.8 (s) | - |

| Benzhydryl Aromatic Carbons | - | 127-129 |

| Benzhydryl CPh₂ | - | 143.1 |

| Benzhydryl CHPh₂ | - | 56.8 |

| Ester Carbonyl | - | 174.2 |

| Amide Carbonyl | - | ~167 |

| Benzamide Aromatic Protons | ~7.4-7.9 (m) | - |

| Benzamide Aromatic Carbons | - | ~127-132 |

| α-Carbon Protons | ~4.1 (d) | - |

| α-Carbon | - | ~42 |

| Amide N-H Proton | ~6.8 (t) | - |

*Data extrapolated from analogous compounds such as N-methyl-L-alanine benzhydryl ester. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net For this compound (C₂₂H₁₉NO₃), HRMS would be used to confirm its molecular formula. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.

The expected monoisotopic mass of this compound can be calculated with high precision. Upon ionization, typically through electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺. The high-resolution measurement of the m/z value of these ions allows for the unambiguous confirmation of the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragment ions would be expected from the cleavage of the ester bond, the amide bond, and the loss of the benzhydryl group. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data from NMR spectroscopy. The use of HRMS has been demonstrated in the analysis of various benzhydryl compounds and their metabolites. nih.govresearchgate.netnih.gov

Predicted HRMS Fragmentation of this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₂₂H₂₀NO₃⁺ | 346.1438 |

| [M-C₁₃H₁₀]⁺ | C₉H₁₀NO₃⁺ | 180.0604 |

| [C₁₃H₁₁]⁺ | (C₆H₅)₂CH⁺ | 167.0856 |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, analysis of related benzhydryl derivatives provides significant insight into its likely solid-state structure. Studies on compounds such as 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine and 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine have detailed the conformation of the benzhydryl moiety. researchgate.nettandfonline.comresearchgate.netuomphysics.net In these structures, the two phenyl rings of the benzhydryl group are not coplanar but adopt a twisted conformation. The piperazine (B1678402) ring in these derivatives typically adopts a chair conformation. uomphysics.net

In a crystal of this compound, it is expected that intermolecular interactions, such as hydrogen bonds involving the amide N-H group and the carbonyl oxygens, would play a significant role in stabilizing the crystal lattice. The crystal structure of 3-O-Benzhydryl-2,5-dideoxy-2,5-imino-2-C-methyl-l-lyxono-1,4-lactone also provides valuable comparative data on the conformation of benzhydryl groups in a different molecular context. nih.gov

Typical Crystallographic Parameters for Benzhydryl Derivatives

| Parameter | Value Range | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.nettandfonline.comresearchgate.netuomphysics.net |

| Space Group | P2₁/c or C2/c | researchgate.nettandfonline.comresearchgate.netuomphysics.net |

| C-C bond length (phenyl) | 1.36-1.40 Å | - |

| C-N bond length | ~1.47 Å | - |

Vibrational and Electronic Spectroscopy in Structural Analysis

Vibrational and electronic spectroscopy provide complementary information to NMR and mass spectrometry for the characterization of this compound.

Vibrational Spectroscopy (FTIR): Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide and ester functional groups. A strong absorption band for the ester carbonyl (C=O) stretching vibration is expected around 1735-1750 cm⁻¹. The amide carbonyl stretching vibration typically appears at a lower frequency, around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should be visible around 3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present in the spectrum. researchgate.net

Expected Spectroscopic Features of this compound

| Spectroscopic Technique | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| FTIR | N-H Stretch (Amide) | 3300 |

| FTIR | C-H Stretch (Aromatic) | 3000-3100 |

| FTIR | C=O Stretch (Ester) | 1735-1750 |

| FTIR | C=O Stretch (Amide I) | 1650-1680 |

| FTIR | N-H Bend (Amide II) | 1510-1550 |

| UV-Vis | π → π* Transition | < 280 nm |

Theoretical and Computational Investigations on Benzhydryl 2 Benzamidoacetate Chemistry

Prediction and Rationalization of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers, and predicting and understanding the origin of stereoselectivity is a major focus of organic chemistry. Computational methods have become an invaluable tool in this area. rsc.org For reactions involving Benzhydryl 2-benzamidoacetate that could lead to stereoisomeric products, computational modeling can be used to predict which stereoisomer will be formed preferentially.

The origin of stereoselectivity lies in the energy differences between the transition states leading to the different stereoisomers. By calculating the energies of these diastereomeric transition states, the stereochemical outcome of a reaction can be predicted. The Curtin-Hammett principle is often invoked in these studies, which states that the product ratio is determined by the difference in the free energies of the transition states.

For a molecule with a chiral center, such as a derivative of this compound, computational models can help in understanding how the existing stereocenter directs the formation of a new one. This is achieved by analyzing the steric and electronic interactions in the transition state models.

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a powerful set of tools to analyze the electronic properties of molecules and to predict their reactivity. epstem.netresearchgate.netepstem.net For this compound, an analysis of its electronic structure can reveal the most likely sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Theory is a key concept in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the energy and shape of the LUMO are related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another useful tool. An MEP map shows the electrostatic potential on the surface of a molecule, with different colors representing regions of different potential. Red regions indicate negative potential and are likely sites for electrophilic attack, while blue regions indicate positive potential and are likely sites for nucleophilic attack.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are illustrative and typical for a molecule of this type. They are not based on specific calculations for this compound.

By combining these computational tools, a comprehensive reactivity profile for this compound can be constructed, providing valuable guidance for its use in chemical synthesis and for understanding its potential biological activity.

Role of Benzhydryl 2 Benzamidoacetate As a Synthetic Precursor in Organic Chemistry

Building Block for Complex Amino Acid and Peptide Derivatives

The structure of Benzhydryl 2-benzamidoacetate, which is the benzhydryl ester of N-benzoylglycine, makes it an excellent starting material for creating more complex amino acids and peptide chains. The benzhydryl (or diphenylmethyl) group serves as a sterically bulky protecting group for the carboxylic acid end of the glycine (B1666218) molecule. This protective role is crucial in the stepwise synthesis of peptides.

In peptide synthesis, it is essential to selectively protect and deprotect the amino and carboxyl termini of amino acids to control the sequence of their assembly. The benzhydryl ester is advantageous because it is stable under various reaction conditions but can be removed, or "cleaved," under specific, often mildly acidic, conditions to reveal the free carboxylic acid. This allows the glycine unit to be coupled with other amino acids or elaborated into more complex, non-natural amino acid derivatives. synzeal.com The N-benzoyl group provides protection for the amino terminus.

The utility of the benzhydryl ester as a carboxyl protecting group is a well-established strategy in polypeptide synthesis. synzeal.com This approach enables the controlled formation of peptide bonds without unwanted side reactions at the carboxyl end of the building block.

Table 1: Comparison of Carboxyl Protecting Groups in Peptide Synthesis

| Protecting Group | Chemical Structure | Cleavage Conditions | Characteristics |

|---|---|---|---|

| Methyl/Ethyl Ester | -COOCH₃ / -COOC₂H₅ | Saponification (e.g., NaOH) | Simple, but cleavage can be harsh. |

| Benzyl Ester | -COOCH₂C₆H₅ | Catalytic Hydrogenolysis (H₂, Pd/C) | Common, mild cleavage. |

| tert-Butyl Ester | -COOC(CH₃)₃ | Moderate Acid (e.g., TFA) | Acid-labile, orthogonal to Fmoc group. |

| Benzhydryl (Diphenylmethyl) Ester | -COOCH(C₆H₅)₂ | Mild Acid (e.g., dilute TFA), Hydrogenolysis | Bulky, provides good stability, cleavable under specific mild conditions. synzeal.com |

Scaffold for Novel Heterocyclic Systems, such as Pyrrolidinones and δ-Lactams

The benzhydryl moiety within precursor molecules offers unique steric and electronic properties that can be exploited to direct the formation of complex heterocyclic rings, including pyrrolidinones and δ-lactams.

Research has demonstrated a direct method for synthesizing C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones, which are a class of δ-enelactams. nih.gov This synthesis involves the addition of a benzhydryl organometallic reagent (diphenylmethyllithium) to a substituted 2-pyridone. The steric bulk of the benzhydryl group can influence the regioselectivity of the addition. nih.gov These benzhydryl-containing δ-enelactams are valuable intermediates themselves and can be further cyclized to create more complex bridged δ-lactam systems, such as 7,8-benzomorphanones. nih.gov

Table 2: Synthesis of Benzhydryl-Functionalized δ-Enelactams

| N-Substituent on 2-Pyridone | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl | Diphenylmethyllithium | (4RS)-4-Benzhydryl-1-phenyl-3,4-dihydropyridin-2(1H)-one | 78% | nih.gov |

Furthermore, building blocks containing a diphenylmethyl group are instrumental in constructing complex pyrrolidine-based structures. For instance, the synthesis of the pharmaceutical compound Darifenacin, which features a substituted pyrrolidine (B122466) ring, utilizes the key intermediate 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine. rssing.com In this molecule, the diphenylmethyl (benzhydryl) group is attached to the pyrrolidine scaffold, highlighting the utility of such fragments in assembling sophisticated heterocyclic pharmaceuticals. rssing.com

Utility in the Total Synthesis of Complex Organic Molecules, including Bridged Diketopiperazine Alkaloids

The benzhydryl group plays a significant role as a substituent in intermediates used for the total synthesis of highly complex natural products, particularly bridged diketopiperazine (DKP) alkaloids. These alkaloids often possess a central diazabicyclo[n.2.2]alkane ring system. cuni.cz

In the development of methodologies for the total synthesis of these alkaloids, a key precursor bearing a benzhydryl group has been synthesized: 2-Benzhydryl-8a-(prenyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. cuni.cz This molecule is a diketopiperazine derived from proline and a benzhydryl-protected glycine. The bulky benzhydryl group is not just a passive protecting group in this context; its steric presence influences subsequent chemical transformations on the DKP core. For example, in oxidation reactions designed to introduce further complexity, the presence of the large benzhydryl substituent necessitates specific reaction conditions to achieve the desired product. cuni.cz The synthesis of a related oxidized species, 2-Benzhydryl-8a-(3-methylbut-2-en-1-yl)-3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, was noted as being particularly challenging due to the steric hindrance imposed by the benzhydryl group, requiring careful optimization of the reaction temperature. cuni.cz

Table 3: Key Benzhydryl-Containing Intermediate in Alkaloid Synthesis

| Compound Name | Structure | Role | Reference |

|---|

This utility underscores the strategic incorporation of the benzhydryl group to build the core structure of these intricate and biologically relevant molecules.

Q & A

Q. What are the common synthetic routes for preparing Benzhydryl 2-benzamidoacetate?

The synthesis typically involves esterification of 2-benzamidoacetic acid with benzhydrol under acid-catalyzed conditions. Alternative pathways may adapt methodologies from structurally related compounds, such as coupling reactions using reagents like thionyl chloride or carbodiimides to activate the carboxylic acid group . For example, analogous procedures for sodium 2-benzamidoacetate involve hydrazine hydrate or diethyl malonate-mediated reactions, which can be modified to incorporate the benzhydryl moiety . Optimization of solvent systems (e.g., dichloromethane or DMF) and temperature control (60–80°C) are critical for achieving high yields (>70%).

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm ester linkage (δ 4.5–5.5 ppm for benzhydryl protons) and benzamide resonance.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H] ~422.18 g/mol).

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1650 cm (amide I band) .

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Asymmetric synthesis can employ chiral catalysts, such as TiCl with diisopropylethylamine (DIPEA), to control stereochemistry during coupling reactions. For example, methyl 2-benzamido-4-methyl-3-oxopentanoate was synthesized using TiCl-mediated enolate formation, achieving >90% enantiomeric excess (ee) under optimized conditions . Computational modeling (e.g., DFT) may guide ligand selection to enhance stereocontrol.

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., proteases or kinases) using fluorogenic substrates. IC values can be determined via dose-response curves.

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293 or HeLa) to identify non-toxic concentrations (IC > 50 µM).

- Structural-Activity Relationships (SAR) : Modify the benzhydryl or benzamide groups and correlate changes with bioactivity data .

Q. How can conflicting spectral data (e.g., NMR peak overlaps) be resolved for structural confirmation?

Q. What strategies address low yields in esterification reactions of this compound?

- Catalyst Optimization : Increase acid catalyst loading (e.g., HSO from 5% to 10% mol/mol) or switch to milder agents like p-toluenesulfonic acid.

- Solvent Selection : Replace polar aprotic solvents (DMF) with toluene or xylene to favor esterification equilibria.

- Microwave-Assisted Synthesis : Reduce reaction time (from 12h to 2h) while maintaining yields >80% .

Q. How can researchers validate the stability of this compound under varying pH conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.

- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed benzamide or benzhydrol) .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity data be addressed?

- Reproducibility Checks : Validate assays using standardized protocols (e.g., CLSI guidelines) and internal controls.

- Batch Variability Testing : Compare activity across multiple synthesis batches to rule out impurity effects.

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., IC ranges for specific targets) .

Q. What methodologies resolve conflicting synthetic yields from similar routes?

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst type).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination.

- Cross-Validation : Compare results with analogous compounds (e.g., ethyl 2-benzothiazolyl acetate derivatives) to identify systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.